molecular formula C12H10INO B1525543 2-(4-Iodophenoxymethyl)pyridine CAS No. 1249538-55-3

2-(4-Iodophenoxymethyl)pyridine

Cat. No. B1525543
M. Wt: 311.12 g/mol
InChI Key: WSNQNWKSJHMVHU-UHFFFAOYSA-N
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Description

“2-(4-Iodophenoxymethyl)pyridine” is a chemical compound that is used in scientific research. It has a molecular weight of 311.12 . It is a versatile material with diverse applications, ranging from drug discovery to organic synthesis.


Synthesis Analysis

The synthesis of pyridine derivatives, such as “2-(4-Iodophenoxymethyl)pyridine”, is an important field of research . The synthetic methods are classified into three classes: reactions based on pyridine rings, cyclization, and cycloaddition reactions . A novel synthesis of amino-substituted-2-pyridone has been reported, which involves the use of a palladium catalyst under microwave irradiation .


Molecular Structure Analysis

The molecular structure of “2-(4-Iodophenoxymethyl)pyridine” has been analyzed using various methods. Experimental and DFT Structure Investigation of Pyridine Interaction with Dihalogen Molecules, UV–Visible, Cyclic Voltammetry and Hirshfeld Surface Analysis have been used to determine the structures and the interaction energies of the formed complexes .


Chemical Reactions Analysis

Pyridines, including “2-(4-Iodophenoxymethyl)pyridine”, play a key role in several biological processes . They are involved in reactions with electrophilic reagents, addition to nitrogen, and reactions with protic acids .


Physical And Chemical Properties Analysis

All matter, including “2-(4-Iodophenoxymethyl)pyridine”, has physical and chemical properties. Physical properties are characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume . Chemical properties describe the characteristic ability of a substance to react to form new substances .

Scientific Research Applications

Novel Coordination Complexes and Clusters

The use of related pyridine derivatives has led to the discovery of new families of lanthanide clusters exhibiting unique magnetic and optical properties. For instance, a novel family of Ln(III)(9) clusters with a unique sandglass-like topology was synthesized using 2-(hydroxymethyl)pyridine, showcasing single-molecule magnetism in Dy(III) members and intense red photoluminescence in Eu(III) analogues. This highlights the potential of pyridine derivatives in creating advanced materials with dual functional properties (Alexandropoulos et al., 2011).

Catalysis and Chemical Synthesis

Pyridine-modified heteropoly compounds have shown remarkable efficacy as catalysts in the hydroxylation of benzene to phenol, with certain pyridine-modified molybdovanadophosphates displaying exceptional yield and selectivity. This demonstrates the role of pyridine derivatives in enhancing catalytic activities, likely through electronic interactions and pseudo-liquid-phase behavior (Leng et al., 2008).

Material Science and Polymer Chemistry

Pyridine-based Schiff bases and their polyphenol species have been synthesized and characterized, revealing significant potential in electronic, opto-electronic, photovoltaic, and aerospace applications due to their polyconjugated structures, low band gaps, and high thermal stability. This underscores the importance of pyridine derivatives in developing new materials with desirable optical, electrical, and thermal properties (Kaya et al., 2010).

Environmental and Analytical Chemistry

In environmental science, pyridine derivatives play a crucial role in the photocatalytic degradation of pollutants. Studies on the degradation kinetics and products of pyridine in water via TiO2 photocatalysis have provided insights into the mechanisms of pollutant removal, contributing to the development of more effective water purification technologies (Maillard-Dupuy et al., 1994).

Supramolecular Chemistry and Nanostructures

Research into polymeric supramolecular nanostructures using poly(4-vinyl pyridine) has demonstrated the ability to tailor hierarchical order-disorder and order-order transitions, alongside switching of functional properties. This highlights the application of pyridine derivatives in designing materials with controllable phase transitions and electrical conductivity, paving the way for advanced technological applications (Ruokolainen et al., 1998).

properties

IUPAC Name

2-[(4-iodophenoxy)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10INO/c13-10-4-6-12(7-5-10)15-9-11-3-1-2-8-14-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNQNWKSJHMVHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Iodophenoxymethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.